molecular formula C10H7F2N3O2 B2605948 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909306-03-1

5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2605948
CAS RN: 1909306-03-1
M. Wt: 239.182
InChI Key: PXOHWNBANPFVKI-UHFFFAOYSA-N
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Description

The compound “5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is likely a synthetic organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The difluoromethyl group (-CF2H) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, the general approach to synthesize similar compounds often involves the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring and a difluoromethyl group. The carboxylic acid functional group is likely attached to the 4-position of the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the electron-withdrawing difluoromethyl group could make the triazole ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could make this compound acidic, and it might be soluble in polar solvents due to the presence of multiple polar functional groups .

Scientific Research Applications

Late-Stage Difluoromethylation in Medicinal Chemistry

The introduction of difluoromethyl groups in the late stages of synthetic protocols is a significant advancement in medicinal chemistry. The CF2H group is isosteric and isopolar to the –OH and –SH groups, making it a lipophilic hydrogen bond donor. This modification can enhance the metabolic stability, solubility, and lipophilicity of pharmaceutical compounds .

Photocatalytic Difluoromethylation in Organic Synthesis

Visible-light-photocatalyzed difluoromethylation reactions are crucial for modifying aromatic compounds and aliphatic multiple C–C bonds. This process is performed under mild and environmentally benign conditions, which is highly beneficial for developing sustainable synthetic methods .

Electrophilic, Nucleophilic, and Radical Difluoromethylation

The compound can undergo various types of difluoromethylation reactions, including electrophilic, nucleophilic, and radical processes. These reactions are essential for constructing C(sp3)–CF2H bonds, which are valuable in synthesizing molecules of pharmaceutical relevance .

Computational Chemistry and Molecular Docking

Molecular docking simulations and density functional theory (DFT) studies often use difluoromethylated compounds to assess potential binding mechanisms and strengths within a receptor’s binding site. This is particularly useful in drug discovery and design .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many triazole derivatives have been studied for their potential as antifungal and anticancer agents .

Safety and Hazards

As with any chemical compound, handling “5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Future Directions

The study and development of triazole derivatives is a dynamic field in medicinal chemistry. Future research could explore the potential biological activities of this compound, possibly leading to the development of new pharmaceutical drugs .

properties

IUPAC Name

5-(difluoromethyl)-1-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)13-14-15(8)6-4-2-1-3-5-6/h1-5,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOHWNBANPFVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

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